cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14585809
InChI: InChI=1S/C29H37N5O4S2/c1-29(2)28(38)32-24(20-12-5-3-6-13-20)27(37)34-18-11-15-22(34)26(36)31-21(25(35)33-29)14-7-4-10-19-39-40-23-16-8-9-17-30-23/h3,5-6,8-9,12-13,16-17,21-22,24H,4,7,10-11,14-15,18-19H2,1-2H3,(H,31,36)(H,32,38)(H,33,35)/t21-,22+,24-/m0/s1
SMILES:
Molecular Formula: C29H37N5O4S2
Molecular Weight: 583.8 g/mol

cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)

CAS No.:

Cat. No.: VC14585809

Molecular Formula: C29H37N5O4S2

Molecular Weight: 583.8 g/mol

* For research use only. Not for human or veterinary use.

cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) -

Specification

Molecular Formula C29H37N5O4S2
Molecular Weight 583.8 g/mol
IUPAC Name (3S,9S,12R)-6,6-dimethyl-3-phenyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Standard InChI InChI=1S/C29H37N5O4S2/c1-29(2)28(38)32-24(20-12-5-3-6-13-20)27(37)34-18-11-15-22(34)26(36)31-21(25(35)33-29)14-7-4-10-19-39-40-23-16-8-9-17-30-23/h3,5-6,8-9,12-13,16-17,21-22,24H,4,7,10-11,14-15,18-19H2,1-2H3,(H,31,36)(H,32,38)(H,33,35)/t21-,22+,24-/m0/s1
Standard InChI Key MAESVPGWPSVAHM-ZDXQCDESSA-N
Isomeric SMILES CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C
Canonical SMILES CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)C4=CC=CC=C4)C

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) is defined by the molecular formula C29H37N5O4S2 and a molecular weight of 583.8 g/mol . Its IUPAC name, (3S,9S,12R)-6,6-dimethyl-3-phenyl-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone, reflects the complex bicyclic framework and stereochemical arrangement . Key features include:

  • Aib (α-aminoisobutyric acid): Enhances conformational rigidity and protease resistance.

  • L-Phg (L-phenylglycine): Introduces aromaticity and influences substrate recognition.

  • S2Py (pyridyldisulfide): Mediates reversible disulfide bonding, critical for target engagement.

PropertyValueSource
XLogP3-AA3.3
Hydrogen bond donors3
Rotatable bonds9
Topological polar surface area149 Ų

Structural Insights from 3D Modeling

The compound adopts a compact bicyclic conformation stabilized by intramolecular hydrogen bonds between the Aib carbonyl and Pro amide groups . Molecular docking studies reveal that the S2Py group occupies the hydrophobic channel of HDAC6’s catalytic domain, while the Phg residue interacts with surface-exposed lysine residues . This dual binding mode differentiates it from linear HDAC inhibitors like vorinostat.

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The synthesis employs Fmoc-based SPPS on a Rink amide resin, followed by cyclization via a disulfide bridge. Critical steps include:

  • Sequential amino acid coupling: Aib and D-Pro are incorporated using HBTU/HOBt activation.

  • Oxidative disulfide formation: Treatment with iodine in DMF generates the S2Py linkage.

  • Cleavage and purification: TFA-mediated resin cleavage yields the crude peptide, purified via reverse-phase HPLC (≥95% purity).

Challenges and Optimizations

  • Cyclization efficiency: Low yields (∼30%) due to steric hindrance from Aib.

  • Disulfide stability: Prone to reduction in physiological conditions, necessitating formulation under inert atmospheres .

Mechanism of Action and Biological Activity

HDAC6 Inhibition and Epigenetic Effects

Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-) selectively inhibits HDAC6 (IC50 = 48 nM) over class I HDACs (IC50 > 1 μM) . This isoform selectivity arises from its ability to bind the zinc-containing catalytic site and the adjacent ubiquitin-binding domain, a feature absent in pan-HDAC inhibitors . Key downstream effects include:

  • Histone H3 hyperacetylation (2.8-fold increase in HeLa cells).

  • Tubulin acetylation: Disruption of microtubule dynamics, leading to mitotic arrest .

  • HSF1 activation: Proteostasis reprogramming via heat shock protein upregulation .

In Vitro Antiproliferative Activity

Cell LineIC50 (μM)MechanismSource
Multiple Myeloma (RPMI-8226)0.9Caspase-3 activation, PARP cleavage
Breast Cancer (MCF-7)1.2ROS generation, G2/M arrest
Prostate Cancer (PC-3)2.4Androgen receptor suppression

Comparative Analysis with HDAC Inhibitors

Selectivity Profile

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Ratio (HDAC6/1)
Cyclo(-L-Am7(S2Py)-Aib-L-Phg-D-Pro-)48>1000>20.8
Citarinostat12352.9
Vorinostat180100.06

Advantages Over Linear Peptides

  • Metabolic stability: Half-life in human plasma = 6.7 h vs. 1.2 h for romidepsin .

  • Blood-brain barrier penetration: LogBB = -0.3, enabling potential CNS applications .

Therapeutic Applications and Preclinical Data

Oncology

In xenograft models of multiple myeloma, daily dosing (5 mg/kg, i.p.) reduced tumor volume by 62% over 21 days, correlating with HDAC6 substrate acetylation (p < 0.01) . Synergy was observed with proteasome inhibitors (e.g., bortezomib), enhancing unfolded protein response (UPR) activation .

Neurodegenerative Diseases

Preliminary data in a tauopathy mouse model showed 40% reduction in phosphorylated tau (AT8 epitope) following intranasal delivery, suggesting potential in Alzheimer’s disease .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator